molecular formula C14H11ClO2 B1349249 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 5001-94-5

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B1349249
CAS No.: 5001-94-5
M. Wt: 246.69 g/mol
InChI Key: OFYYGQTZEFSDIM-UHFFFAOYSA-N
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Description

2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro substituent on one of the phenyl rings and an acetic acid moiety attached to the other phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance and oxidative stress levels .

Cellular Effects

The effects of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biochemical properties. These temporal changes can impact the overall efficacy and safety of this compound in experimental settings .

Dosage Effects in Animal Models

The effects of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These pathways can also influence metabolic flux and the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and distributed to various organelles, influencing its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the chloroacetyl group onto the biphenyl ring.

    Hydrolysis: The chloroacetylated biphenyl is then subjected to hydrolysis under acidic or basic conditions to yield 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro substituent on the biphenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolysis.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Major Products:

    Nitration: 2-(3’-Nitro-[1,1’-biphenyl]-4-yl)acetic acid.

    Sulfonation: 2-(3’-Sulfo-[1,1’-biphenyl]-4-yl)acetic acid.

    Halogenation: 2-(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid.

Scientific Research Applications

2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Comparison with Similar Compounds

  • 2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid
  • 2-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetic acid
  • 2-(3’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid

Comparison:

  • Structural Differences: The position and type of substituents on the biphenyl ring can significantly affect the chemical and physical properties of the compounds.
  • Reactivity: The presence of different substituents can influence the reactivity of the compounds in various chemical reactions.
  • Applications: While similar compounds may have overlapping applications, the unique properties of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid make it particularly suitable for specific research and industrial applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYYGQTZEFSDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362628
Record name (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5001-94-5
Record name (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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